6-Bromopyrrolo[1,2-b]pyridazin-4-ol (CAS 2141956-21-8): A Bifunctional Scaffold for Advanced Kinase Inhibitor Discovery
6-Bromopyrrolo[1,2-b]pyridazin-4-ol (CAS 2141956-21-8): A Bifunctional Scaffold for Advanced Kinase Inhibitor Discovery
Executive Summary
The pursuit of highly selective small-molecule kinase inhibitors has driven medicinal chemists toward increasingly sophisticated heterocyclic scaffolds. Among these, the pyrrolo[1,2-b]pyridazine core has emerged as a privileged pharmacophore, demonstrating exceptional efficacy in targeting Janus kinases (JAK), Interleukin-1 receptor-associated kinase 4 (IRAK4), and various oncogenic pathways [1, 2].
This technical whitepaper provides an in-depth analysis of 6-Bromopyrrolo[1,2-b]pyridazin-4-ol (CAS 2141956-21-8) . As a highly versatile, bifunctional building block, this molecule offers orthogonal synthetic handles (a C6-bromine and a C4-hydroxyl) that allow for the rapid, divergent synthesis of complex inhibitor libraries. This guide details the physicochemical dynamics, strategic functionalization logic, and field-proven experimental protocols required to leverage this scaffold effectively.
Physicochemical Profiling & Tautomeric Dynamics
To effectively utilize 6-bromopyrrolo[1,2-b]pyridazin-4-ol, one must first understand its structural behavior in solution. The molecule exists in a dynamic equilibrium between its enol (4-ol) and keto (4-one) forms.
Quantitative Chemical Profile
| Property | Value | Structural Significance |
| CAS Number | 2141956-21-8 | Unique identifier for the specific 6-bromo-4-ol isomer. |
| Molecular Formula | C₇H₅BrN₂O | Highlights the high atom-economy potential of the core. |
| Molecular Weight | 213.03 g/mol | Low MW ensures the final elaborated drug remains within Lipinski's Rule of 5. |
| SMILES | OC1=CC=NN2C1=CC(Br)=C2 | Defines the connectivity and the [1,2-b] fusion geometry. |
| Predicted pKa (OH) | ~9.2 - 9.8 | Critical for determining the basicity required for chemoselective deprotonation. |
The Lactam-Lactim Tautomerism
The compound undergoes a proton shift between the C4-oxygen and the N1-nitrogen: 6-bromopyrrolo[1,2-b]pyridazin-4-ol ⇌ 6-bromo-1H-pyrrolo[1,2-b]pyridazin-4-one
Causality in Synthesis: In polar, protic solvents (e.g., water, methanol), the equilibrium heavily favors the keto (4-one) form due to the stabilization of the lactam via intermolecular hydrogen bonding. However, in the presence of strong electrophiles (like triflic anhydride) and non-nucleophilic bases, the oxygen acts as the primary nucleophile, trapping the molecule in the enol-derivative state. Understanding this dynamic is critical when designing chemoselective functionalization routes [3].
Application in Drug Discovery: Targeting the Kinase Hinge
The pyrrolo[1,2-b]pyridazine core is not merely a structural spacer; it is an active participant in target binding. In the context of JAK3 inhibitors, the nitrogen atoms of the pyridazine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amide of Leu905 in the kinase hinge region [1].
By functionalizing the C4 and C6 positions of CAS 2141956-21-8, researchers can project substituents into the solvent-exposed channel and the selectivity pocket, respectively, tuning both potency and isoform selectivity.
Fig 1: Contextualizing the target: The JAK-STAT signaling pathway blocked by pyrrolo[1,2-b]pyridazines.
Synthetic Logic: The Bifunctional Advantage
The true value of 6-bromopyrrolo[1,2-b]pyridazin-4-ol lies in its orthogonal reactivity. However, because the C4-hydroxyl/carbonyl and the C6-bromine can both participate in transition-metal-catalyzed reactions, the order of operations is paramount.
If the C4-OH is converted to a triflate (C4-OTf) before the C6-Br is reacted, the electron-deficient nature of the pyridazine ring will cause the C4-OTf to undergo oxidative addition with Palladium much faster than the C6-Br on the electron-rich pyrrole ring.
The Optimal Workflow: To functionalize both sites divergently, the field-proven logic dictates reacting the C6-Br first via Suzuki-Miyaura coupling (protecting the C4-OH in situ via deprotonation), followed by activation of the C4-OH to a triflate for a subsequent Buchwald-Hartwig amination.
Fig 2: Divergent synthetic workflow exploiting the orthogonal reactivity of CAS 2141956-21-8.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind the choice of reagents ensures high chemoselectivity and yield.
Protocol A: Chemoselective C6 Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid at the C6 position while leaving the C4-hydroxyl intact.
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Preparation: To an oven-dried Schlenk flask, add 6-bromopyrrolo[1,2-b]pyridazin-4-ol (1.0 equiv) and the desired arylboronic acid (1.2 equiv).
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Catalyst & Base: Add Pd(dppf)Cl2 (0.05 equiv) and K2CO3 (3.0 equiv).
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Causality Check: Why 3.0 equivalents of base? The first equivalent deprotonates the C4-OH (pKa ~9.5), forming an anionic phenoxide-like species. This transiently protects the oxygen from side reactions and prevents the pyridazine ring from interfering with the Palladium cycle. The remaining 2.0 equivalents are required to form the reactive boronate complex necessary for transmetallation.
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Causality Check: Why Pd(dppf)Cl2 ? The bidentate dppf ligand enforces a cis-geometry on the Palladium center, accelerating reductive elimination and suppressing premature protodehalogenation of the electron-rich pyrrole C-Br bond.
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Solvent & Reaction: Suspend the mixture in a degassed solution of 1,4-Dioxane/ H2O (4:1, 0.2 M). Heat to 90 °C under an argon atmosphere for 12 hours.
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Workup: Cool to room temperature, acidify slightly with 1M HCl (to re-protonate the C4-OH), extract with EtOAc, dry over Na2SO4 , and purify via silica gel chromatography.
Protocol B: Activation of the C4 Position (Triflation)
Objective: Convert the C4-OH of the resulting intermediate into a highly reactive triflate (C4-OTf) for subsequent cross-coupling.
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Preparation: Dissolve the 6-arylpyrrolo[1,2-b]pyridazin-4-ol intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) under an argon atmosphere.
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Cooling: Cool the reaction flask to 0 °C using an ice bath.
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Causality Check: Trifluoromethanesulfonic anhydride ( Tf2O ) is an aggressively strong electrophile. Conducting the addition at 0 °C prevents exothermic degradation of the electron-rich pyrrole core and suppresses polymerization side-reactions.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.
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Causality Check: DIPEA is chosen over pyridine or triethylamine because its steric bulk prevents it from acting as a competing nucleophile. It selectively deprotonates the C4-OH, driving O-triflation over N-triflation at the N1 position.
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Activation: Slowly add Tf2O (1.5 equiv) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.
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Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM, wash with brine, dry over MgSO4 , and concentrate. The resulting triflate is highly reactive and should be used immediately in the next Buchwald-Hartwig amination step without prolonged storage.
Conclusion
6-Bromopyrrolo[1,2-b]pyridazin-4-ol (CAS 2141956-21-8) represents a masterclass in bifunctional scaffold design. By understanding the tautomeric nature of the pyridazin-4-ol moiety and the distinct electronic profiles of the fused pyrrole and pyridazine rings, researchers can orchestrate highly chemoselective cross-coupling reactions. This predictable, orthogonal reactivity makes it an indispensable tool for the rapid exploration of chemical space in the pursuit of next-generation kinase inhibitors.
References
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Duan, J. J.-W., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721–5726. URL:[Link]
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Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 504-514. URL:[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 132006652, 6-bromo-1H-pyrrolo[1,2-b]pyridazin-4-one. URL:[Link]
